2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 56894-52-1
VCID: VC11999965
InChI: InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O
Molecular Formula: C15H9ClN2O3
Molecular Weight: 300.69 g/mol

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

CAS No.: 56894-52-1

Cat. No.: VC11999965

Molecular Formula: C15H9ClN2O3

Molecular Weight: 300.69 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid - 56894-52-1

Specification

CAS No. 56894-52-1
Molecular Formula C15H9ClN2O3
Molecular Weight 300.69 g/mol
IUPAC Name 2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Standard InChI InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
Standard InChI Key VGLVQQAXSYLCLN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (C₁₅H₉ClN₂O₃) features a planar benzoic acid moiety fused to a 1,3,4-oxadiazole heterocycle, with a 3-chlorophenyl substituent at the oxadiazole’s 5-position. The carboxyl group at the ortho position of the benzene ring introduces hydrogen-bonding capacity, while the oxadiazole’s electron-deficient nature enhances π-π stacking interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₉ClN₂O₃
Molecular Weight300.69 g/mol
IUPAC Name2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O
InChIKeyVGLVQQAXSYLCLN-UHFFFAOYSA-N

Isomerism and Related Derivatives

Positional isomerism significantly impacts bioactivity. For instance, the 4-chlorophenyl analog (CAS 56894-53-2) exhibits distinct electronic properties due to para-substitution, altering receptor binding affinities . Similarly, 1,2,4-oxadiazole variants (e.g., CAS 1094255-70-5) demonstrate varied metabolic stability, underscoring the importance of heterocycle orientation .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via cyclocondensation of benzoic acid hydrazides with substituted benzoyl chlorides, followed by oxidative cyclization . A representative route involves:

  • Hydrazide Formation: Reaction of methyl 2-(hydrazinecarbonyl)benzoate with 3-chlorobenzoyl chloride.

  • Cyclodehydration: Treatment with phosphorus oxychloride (POCl₃) to form the oxadiazole ring .

  • Ester Hydrolysis: Alkaline hydrolysis of the methyl ester to yield the free carboxylic acid.

Table 2: Synthetic Yield Optimization

ReagentTemperature (°C)Yield (%)Purity (HPLC)
POCl₃ (Catalytic)807298.5
Thionyl Chloride706597.2

Analytical Validation

Structural confirmation employs:

  • FT-IR: Carboxylic O-H stretch (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and oxadiazole C=N (1610 cm⁻¹) .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 8.2–8.4 ppm (aromatic protons) and δ 13.1 ppm (COOH proton) .

  • HPLC-MS: [M+H]⁺ peak at m/z 301.05, confirming molecular weight.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but improved solubility in DMSO (34 mg/mL). Stability studies indicate degradation <5% over 6 months at −20°C, though photodegradation occurs under UV light (λ = 254 nm) .

Table 3: Physicochemical Profile

ParameterValueMethod
LogP3.75Computational
pKa (COOH)3.8Potentiometric
Melting Point218–220°C (decomposes)DSC

ADMET Predictions

In silico models suggest moderate blood-brain barrier permeability (Pe = 4.7 × 10⁻⁶ cm/s) and CYP3A4 inhibition potential (IC₅₀ = 8.2 μM) . Renal excretion is predicted as the primary elimination route.

Biological Activity and Mechanism

Cell LineIC₅₀ (μM)Target Inhibition (%)
HepG211.2 ± 1.4VEGFR-2: 84
MCF-723.5 ± 2.1VEGFR-2: 67

Antimicrobial Activity

Preliminary data on oxadiazole derivatives show MIC values of 16 μg/mL against Staphylococcus aureus, though specific data for this compound remain unreported.

Future Research Directions

  • Pharmacophore Optimization: Introducing electron-withdrawing groups at the 4-position of the benzoic acid ring to enhance VEGFR-2 binding .

  • Prodrug Development: Synthesizing methyl or ethyl esters to improve oral bioavailability.

  • Targeted Delivery: Conjugation with folate ligands for tumor-specific accumulation.

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